trans-1-boc-4-azido-3-hydroxypiperidine
Overview
Description
trans-1-boc-4-azido-3-hydroxypiperidine is a chemical compound with the molecular formula C10H18N4O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features both azido and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-boc-4-azido-3-hydroxypiperidine typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The hydroxyl group is then introduced at the 3-position of the piperidine ring. Finally, the azido group is added at the 4-position through a nucleophilic substitution reaction using sodium azide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
trans-1-boc-4-azido-3-hydroxypiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Sodium azide (NaN3) is commonly used for introducing the azido group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted amines depending on the reaction conditions.
Scientific Research Applications
trans-1-boc-4-azido-3-hydroxypiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-1-boc-4-azido-3-hydroxypiperidine depends on its specific application. In biochemical studies, the azido group can act as a bioorthogonal handle, allowing for the selective labeling and tracking of biomolecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Properties
IUPAC Name |
tert-butyl 4-azido-3-hydroxypiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-5-4-7(12-13-11)8(15)6-14/h7-8,15H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGXBAKIMNIDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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